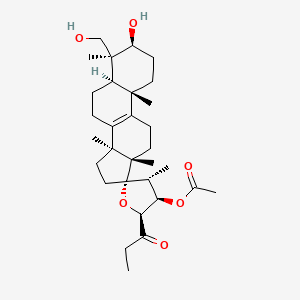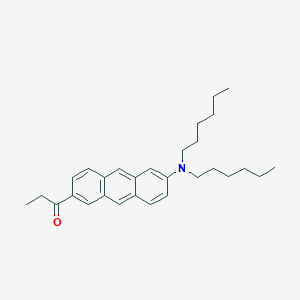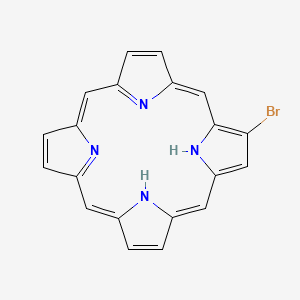
3-(Progesterone-4-yl)thiopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(progesterone-4-yl)thiopropionic acid is a steroid acid consisting of progesterone having a 2-carboxyethylthio group at the 4-position. It is a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a steroid acid, a steroid sulfide and a monocarboxylic acid. It derives from a progesterone.
Applications De Recherche Scientifique
Photolabile Progesterone Derivatives for Studying Rapid Non-Genomic Actions
Kilic et al. (2009) developed photolabile progesterone derivatives, including a compound similar in structure to 3-(Progesterone-4-yl)thiopropionic acid, which release progesterone upon UV or IR irradiation. This enables the study of rapid, non-genomic cellular events triggered by progesterone with high temporal and spatial resolution, exemplified by the measurement of changes in human sperm behavior due to progesterone-induced calcium influx (Kilic et al., 2009).
Evaluation as Anti-Breast Cancer Agents
Abdelhamid et al. (2023) synthesized novel thiazole-containing compounds, including variants structurally related to this compound, as progesterone receptor (PR) agonists for combating breast cancer. These compounds showed significant reduction in tumor size and potency against breast cancer cells, highlighting their potential as therapeutic agents (Abdelhamid et al., 2023).
Impact on Reproductive Toxicology
Wei et al. (2019) examined the effects of 3-nitropropionic acid, a mitochondrial toxin structurally related to this compound, on female mice. This study revealed significant reproductive toxicity, evidenced by altered ovarian follicle development and hormonal disruptions, suggesting a potential research avenue for the impact of similar compounds on reproductive health (Wei et al., 2019).
Progesterone Receptor Modulation
Research by Bray et al. (2005) and Fensome et al. (2008) explored the transcriptional responses and the functional modulation of progesterone receptors by synthetic progestins, including compounds analogous to this compound. These studies provide insights into the mechanisms of action of progesterone-like compounds in breast cancer cells and their potential applications in female healthcare (Bray et al., 2005); (Fensome et al., 2008).
Neuroprotective and Neuroregenerative Properties
Kumar et al. (2014) and Schumacher et al. (2014) investigated the neuroprotective and neuroregenerative effects of progesterone and related neurosteroids. These studies suggest the potential of compounds like this compound in treating neurodegenerative diseases and enhancing brain recovery following injuries (Kumar et al., 2014); (Schumacher et al., 2014).
Propriétés
Formule moléculaire |
C24H34O4S |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
3-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C24H34O4S/c1-14(25)16-6-7-17-15-4-5-19-22(29-13-10-21(27)28)20(26)9-12-24(19,3)18(15)8-11-23(16,17)2/h15-18H,4-13H2,1-3H3,(H,27,28)/t15-,16+,17-,18-,23+,24+/m0/s1 |
Clé InChI |
QTJOSAPWTKBFKW-YDUFECBISA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)SCCC(=O)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SCCC(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


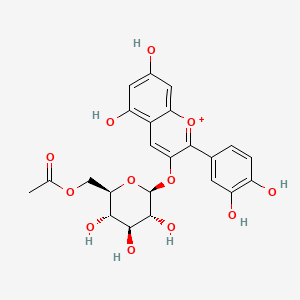
![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)
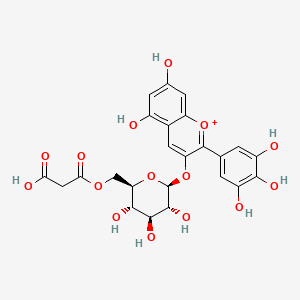
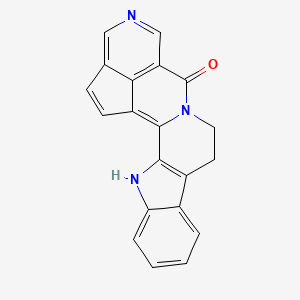
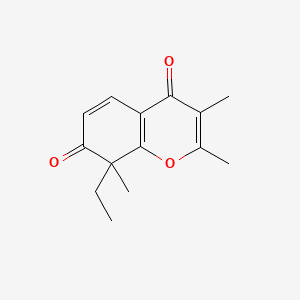

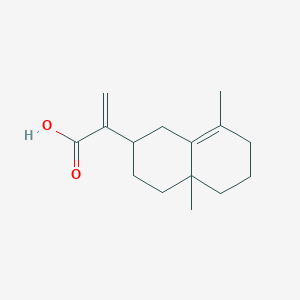

![phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1255154.png)
![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)
